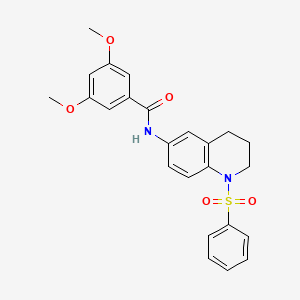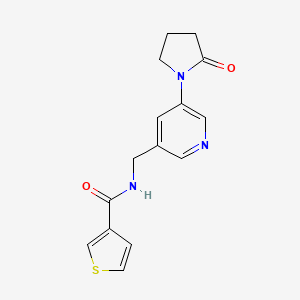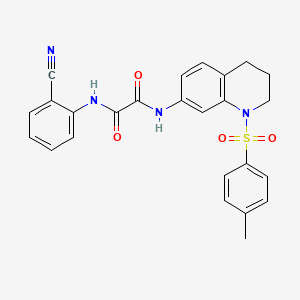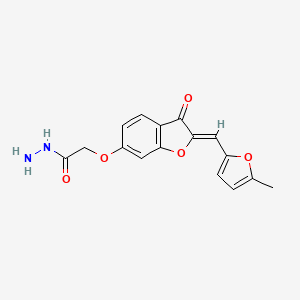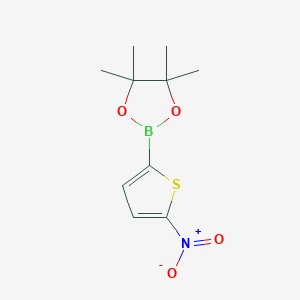
5-Nitrothiophene-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic esters like 5-Nitrothiophene-2-boronic acid pinacol ester often involves the use of Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry and have applications in polymer science and in the fine chemicals and pharmaceutical industries .Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki-Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in organic synthesis .Mechanism of Action
Target of Action
The primary target of 5-Nitrothiophene-2-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our this compound) is transferred from boron to palladium . This occurs after the oxidative addition phase, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
These factors can significantly impact the bioavailability of the compound .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of complex organic molecules. For example, the Suzuki–Miyaura coupling reaction has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The reaction is also dependent on the presence of other reactants and the temperature of the reaction . Care must be taken when considering these boronic pinacol esters for pharmacological purposes due to their susceptibility to hydrolysis .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Nitrothiophene-2-boronic acid pinacol ester is its versatility in organic synthesis. It can be used in various chemical reactions to synthesize complex organic molecules. However, one of the limitations is its relatively high cost compared to other boronic acid derivatives.
Future Directions
There are several future directions for the research and development of 5-Nitrothiophene-2-boronic acid pinacol ester. One of the areas of interest is the development of new and efficient synthesis methods for the compound. Another area of interest is the application of the compound in the synthesis of new fluorescent dyes and organic semiconductors. Furthermore, the compound can also be explored for its potential use in the development of new pharmaceuticals and biologically active compounds.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the field of organic synthesis. It has been extensively used in various chemical reactions to synthesize complex organic molecules. The compound has low toxicity and is not expected to have any significant adverse effects on human health. However, its relatively high cost compared to other boronic acid derivatives is a limitation. There are several future directions for the research and development of this compound, including the development of new synthesis methods and its application in the synthesis of new fluorescent dyes, organic semiconductors, and biologically active compounds.
Synthesis Methods
The synthesis of 5-Nitrothiophene-2-boronic acid pinacol ester can be achieved using various methods. One of the most commonly used methods involves the reaction of 5-nitrothiophene-2-boronic acid with pinacol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white to off-white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane.
Scientific Research Applications
5-Nitrothiophene-2-boronic acid pinacol ester has been extensively used in organic synthesis to prepare various complex organic molecules. It is a useful reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the pharmaceutical industry to synthesize biologically active compounds. The compound has also been used in the synthesis of fluorescent dyes and organic semiconductors.
Safety and Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-nitrothiophen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(17-7)12(13)14/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWANPKDXEUBYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B2786789.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2786791.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2786793.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate](/img/structure/B2786798.png)
